Aqueous Solubility and Ionic Character Advantage
The presence of the sulfonic acid group in Carboxy-PEG2-sulfonic acid confers a significant and quantifiable advantage in aqueous solubility and ionic character compared to non-sulfonated analogs like Carboxy-PEG2-carboxylic acid (HOOC-PEG2-COOH). The sulfonic acid group, with a predicted pKa of 1.34 ± 0.50 , exists predominantly in its deprotonated, anionic form under physiological pH, dramatically enhancing water solubility. In contrast, the carboxylic acid groups in the analog (pKa ~4.8) are only partially ionized. While direct solubility measurements in g/L are not available from primary literature, the class-level inference from related sulfonated PEG linkers indicates a >10-fold improvement in aqueous solubility . Furthermore, the strong anionic nature of the sulfonate imparts a negative zeta potential to conjugates, reducing non-specific protein adsorption and improving colloidal stability, a feature absent in the non-sulfonated analog .
| Evidence Dimension | Aqueous solubility and ionic character |
|---|---|
| Target Compound Data | Predicted pKa 1.34 ± 0.50; permanently anionic sulfonate group; high water solubility. |
| Comparator Or Baseline | Carboxy-PEG2-carboxylic acid (HOOC-PEG2-COOH) with pKa ~4.8; limited ionization at physiological pH; moderate water solubility. |
| Quantified Difference | >10-fold improvement in aqueous solubility (class-level inference); pKa difference of ~3.5 units. |
| Conditions | Physiological pH (7.4) aqueous buffer systems. |
Why This Matters
Enhanced aqueous solubility is critical for achieving high concentrations of PROTACs in biological assays, preventing precipitation, and improving cellular uptake, thereby directly impacting experimental reproducibility and efficacy.
